Arteannuin M

Vue d'ensemble

Description

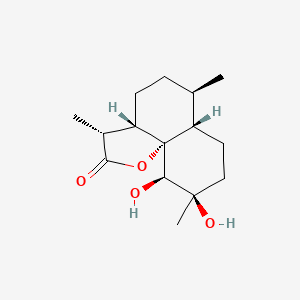

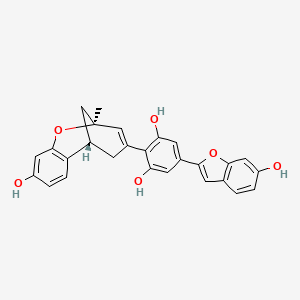

Arteannuin M is a sesquiterpene lactone derived from the plant Artemisia annua, commonly known as sweet wormwood. This compound is part of the artemisinin family, which is renowned for its potent antimalarial properties. This compound, like its relatives, has shown significant potential in various scientific and medical applications due to its unique chemical structure and biological activities.

Applications De Recherche Scientifique

Chemistry: Arteannuin M serves as a valuable intermediate in the synthesis of other bioactive compounds.

Biology: It is used in studies related to plant biochemistry and secondary metabolite production.

Medicine: this compound and its derivatives have shown promise in the treatment of malaria, cancer, and inflammatory diseases.

Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Arteannuin M, like its close relative Arteannuin B, is likely to interact with several targets within the cell. One potential target identified for Arteannuin B is the ubiquitin-conjugating enzyme UBE2D3 . This enzyme plays a crucial role in the activation of NF-κB, a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens . Another study identified neprilysin, also known as CD10, a common acute lymphoblastic leukemia antigen, as a potential target of arteannuin .

Mode of Action

This compound likely shares a similar mode of action with Arteannuin B. Arteannuin B has been found to inhibit the activation of NF-κB by interfering with the function of UBE2D3 . This inhibition prevents the ubiquitination of receptor-interacting protein 1 (RIP1) and NF-κB essential modulator (NEMO), which are necessary steps for the activation of NF-κB . The endoperoxide moiety in the artemisinin molecule is thought to be cleaved, resulting in artemisinin free radicals, which act as alkylation agents for susceptible molecules and proteins in the parasitic cell .

Biochemical Pathways

It’s known that the inhibition of nf-κb activation by arteannuin b affects various downstream inflammatory pathways . This includes the down-regulation of iNOS and COX2 expression, leading to a decrease in the generation of NO and PGE2 . It also results in decreased mRNA expression and release of inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

Pharmacokinetics

Arteannuin b, a related compound, has been found to have very low solubility and a very short half-life . This has led to the development of sustained-release microspheres to improve its bioavailability . These microspheres were shown to have a low burst release and stable in vitro release for up to one week .

Result of Action

The result of this compound’s action is likely to be similar to that of Arteannuin B, given their structural similarities. Arteannuin B has been shown to have potent anti-inflammatory effects, effectively diminishing the generation of NO and PGE2 by down-regulating iNOS and COX2 expression . It also decreases the mRNA expression and release of inflammatory cytokines such as IL-1β, IL-6, and TNF-α . In addition, Arteannuin B has been found to exhibit antiproliferative properties for various tumor cell lines .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Arteannuin M, like other sesquiterpene lactones, interacts with various enzymes and proteins in biochemical reactions. It has been found to exhibit antiproliferative properties for various tumor cell lines

Cellular Effects

This compound has been shown to influence cell function in various ways. It exhibits antiproliferative properties, affecting cell signaling pathways, gene expression, and cellular metabolism . The exact cellular processes influenced by this compound are still being researched.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound exhibits antiproliferative properties

Metabolic Pathways

This compound is involved in the metabolic pathways of the Artemisia annua plant . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Arteannuin M can be synthesized through several chemical pathways. One common method involves the reduction of artemisinic acid, a precursor found in Artemisia annua. The reduction process typically employs reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the cultivation of Artemisia annua plants, followed by extraction and purification processes. The plants are harvested, dried, and subjected to solvent extraction to isolate artemisinic acid. This acid is then chemically converted to this compound through reduction reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Arteannuin M undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions are used in the synthesis of this compound from artemisinic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various reagents, such as halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various arteannuin derivatives, which may possess enhanced or altered biological activities compared to the parent compound .

Comparaison Avec Des Composés Similaires

Arteannuin M is part of the artemisinin family, which includes compounds such as:

Artemisinin: The parent compound with potent antimalarial properties.

Artesunate: A water-soluble derivative used in the treatment of severe malaria.

Artemether: An oil-soluble derivative used in combination therapies for malaria.

Dihydroartemisinin: A more potent derivative with enhanced bioavailability.

Compared to these compounds, this compound exhibits unique chemical properties and biological activities, making it a valuable addition to the artemisinin family.

Propriétés

IUPAC Name |

(3R,3aS,6R,6aS,9R,10R,10aS)-9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)19-15(11)10(8)6-7-14(3,18)13(15)17/h8-11,13,17-18H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONFQQKKCDVNRC-GZEPNZDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC23C1CCC(C3O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@@]23[C@H]1CC[C@@]([C@H]3O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901114813 | |

| Record name | (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207446-90-0 | |

| Record name | (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207446-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901114813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)

![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)